molecular formula C9H5ClN2O2 B017048 4-Chloro-3-nitroquinoline CAS No. 39061-97-7

4-Chloro-3-nitroquinoline

Cat. No. B017048
M. Wt: 208.6 g/mol
InChI Key: ZRFUZDDJSQVQBY-UHFFFAOYSA-N
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Patent
US07998972B2

Procedure details

5.5 g (29 mmol) 3-nitro-quinolin-4-ol (Example 1a) in 25 ml POCl3 are heated for 2 h to keep at 130° C. The mixture is cooled to rt and poured into ice-water. The precipitate is filtered off, washed with ice-cold water, and dissolved in CH2Cl2. The organic phase is washed with cold 0.1N NaOH (1×) and with cold water (2×). After drying over MgSO4, the solvent is evaporated to dryness. The residue is stirred in hexane. The title compound is isolated as a powder and is dried at 60° C. under vacuum. mp: 121-122° C.; NMR (CDCl3): 9.26/s (1H), 8.44/d and 8.21/d (2H), 7.95/t and 7.82/t (2H); HPLC: tret=1 1.64 min (Grad 1).
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][C:7]2[C:12]([C:13]=1O)=[CH:11][CH:10]=[CH:9][CH:8]=2)([O-:3])=[O:2].O=P(Cl)(Cl)[Cl:17]>>[Cl:17][C:13]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6]=[CH:5][C:4]=1[N+:1]([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NC2=CC=CC=C2C1O
Name
Quantity
25 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The residue is stirred in hexane
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to keep at 130° C
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
washed with ice-cold water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in CH2Cl2
WASH
Type
WASH
Details
The organic phase is washed with cold 0.1N NaOH (1×) and with cold water (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=NC2=CC=CC=C12)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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